Tobramycin A is an aminoglycoside antibiotic derived from the actinomycete Streptomyces tenebrarius. It is primarily used to treat various bacterial infections, particularly those caused by Gram-negative bacteria, such as Pseudomonas aeruginosa. Tobramycin exhibits bactericidal properties and is effective in treating infections associated with cystic fibrosis, lower respiratory tract infections, urinary tract infections, and ocular infections. The compound was first patented in 1965 and received approval for medical use in 1974. It is listed on the World Health Organization's List of Essential Medicines, highlighting its importance in treating severe bacterial infections .
Tobramycin belongs to the class of aminoglycoside antibiotics. These compounds are characterized by their amino sugar structures and are known for their broad-spectrum antibacterial activity. Tobramycin specifically targets both Gram-negative and some Gram-positive bacteria, making it a versatile option in antibiotic therapy .
The synthesis of tobramycin involves fermentation processes utilizing Streptomyces tenebrarius. The technical details of this synthesis can be summarized as follows:
Tobramycin A has a complex molecular structure characterized by its unique arrangement of amino sugars:
This configuration contributes to its antibacterial activity by facilitating binding to bacterial ribosomes .
Tobramycin undergoes various chemical reactions that are significant for its antibacterial activity:
The mechanism of action of tobramycin involves several key processes:
Tobramycin A has several significant scientific applications:
1.1. Streptomyces tenebrarius Metabolic Networks & Precursor Utilization
Tobramycin biosynthesis in Streptomyces tenebrarius is tightly coupled to central carbon metabolism, where carbon source selection directly influences antibiotic yield and purity. Metabolic flux analysis reveals that glucose is primarily processed via the Embden-Meyerhof-Parnas (EMP) and Entner-Doudoroff (ED) pathways during exponential growth, each accounting for ~40–50% of glucose uptake. Remarkably, the pentose phosphate (PP) pathway contributes minimally (10–20%), limiting NADPH supply for reductive biosynthetic steps [2] [3].
The addition of glycerol—a more reduced carbon source—induces a metabolic shift that elevates specific NADH and NADPH production rates by 2.5-fold. This increase correlates with a threefold reduction in kanamycin B carbamate (an undesired by-product) and enhanced tobramycin carbamate flux. The transition from growth to production phase further amplifies EMP and PP pathway fluxes while suppressing ED activity, thereby optimizing precursor pools (e.g., glucose-6-phosphate) for aminoglycoside assembly [3].
Table 1: Metabolic Flux Distribution in S. tenebrarius Under Different Carbon Sources
Pathway | Glucose Flux (%) | Glucose-Glycerol Flux (%) | Functional Impact |
---|---|---|---|
EMP | 40–50 | 45–55 | Pyruvate/Glyceraldehyde-3-P production |
ED | 40–50 | 20–30 | 2-Keto-3-deoxygluconate production |
PP | 10–20 | 25–35 | NADPH generation & pentose precursors |
Antibiotic Ratio (Tob:KanB) | 1:0.9 | 1:0.3 | Increased tobramycin purity |
The tobramycin biosynthetic gene cluster (tob) spans ~25 kb and encodes enzymes governing cyclitol formation, aminosugar transfer, and tailoring modifications. Key genes include:
Disruption of aprK in strain S. tenebrarius ST316 elevated CTB yield by 85%. Subsequent tobZ knockout in ST316 generated strain ST318, which exclusively produces tobramycin without CTB contamination—demonstrating the critical balance between competing pathways [1].
Table 2: Core Genes in the tob Cluster and Engineering Outcomes
Gene | Function | Engineering Effect | Strain Phenotype |
---|---|---|---|
aprK | NDP-octodiose synthase | Disruption blocks apramycin | 85% ↑ CTB yield (ST316) |
tobZ | Carbamoyltransferase | Deletion prevents CTB formation | Pure tobramycin (ST318) |
tobO | L-Glutamine:DOI aminotransferase | Overexpression ↑ 2-DOS amination efficiency | 40% ↑ Tobramycin titer |
gntB | UDP-glucosyltransferase | Adds glucose to 2-DOS (C-6 position) | Essential for pseudotrisaccharide assembly [9] |
The 2-deoxystreptamine (2-DOS) core—common to tobramycin, kanamycin, and neomycin—originates from D-glucose-6-phosphate via three enzymatic stages:
Subsequent NADPH-dependent reduction of amino-DOI by reductases (e.g., NeoB) yields 2-DOS. In S. tenebrarius, carbamoylation of tobramycin by TobZ occurs post-2-DOS assembly, though this step is circumvented in engineered strains [1] [6].
Table 3: Enzymes Catalyzing 2-Deoxystreptamine Assembly
Enzyme | Function | Cofactor/Mechanism | Organism |
---|---|---|---|
NeoC | 2-Deoxy-scyllo-inosose synthase | Mg²⁺-dependent cyclization | S. fradiae |
TobO | DOIA aminotransferase | L-Glutamine-dependent transamination | S. tenebrarius |
BtrN | DOIA dehydrogenase | Radical SAM/[4Fe–4S]⁺ cluster | Bacillus circulans |
NeoA | DOIA dehydrogenase | NAD⁺-dependent oxidation | S. fradiae |
NeoB | Amino-DOI reductase | NADPH-dependent reduction | S. tenebrarius |
CRISPR-Cas9 has revolutionized tobramycin strain engineering by enabling multiplexed, markerless modifications. Key strategies include:
A S. tenebrarius mutant (ST-CR12) generated through aprK/tobZ deletion and tobO overexpression achieved 3.2 g/L tobramycin—a 70% increase over wild-type strains. This underscores CRISPR’s potential for polycistronic manipulations without genomic scars [1] [8].
Table 4: CRISPR-Cas9 Engineering Targets for Enhanced Tobramycin Production
Target Gene | Modification | Engineering Purpose | Titer Outcome |
---|---|---|---|
aprK | Frame-shift deletion | Block apramycin shunt pathway | ↑ CTB purity (95%) |
tobZ | Premature stop codon | Prevent carbamoylation of tobramycin | Direct tobramycin secretion |
tobO | Promoter replacement (PermE) | Enhance aminotransferase expression | 40% ↑ 2-DOS flux |
aac(3) | Chromosomal insertion | Confer self-resistance to tobramycin | 60% ↑ Final titer |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7